molecular formula C16H16N2O2 B2937315 (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one CAS No. 478040-09-4

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one

Cat. No.: B2937315
CAS No.: 478040-09-4
M. Wt: 268.316
InChI Key: RLENEDMJAQCRNI-AATRIKPKSA-N
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Description

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one is an organic compound that features a morpholine ring and a quinoline moiety connected by a propenone linker

Scientific Research Applications

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one typically involves the reaction of 3-quinolinecarboxaldehyde with morpholine and an appropriate base under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 3-quinolinecarboxaldehyde reacts with the active methylene group of morpholine in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated alkane or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce saturated derivatives or alcohols. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine, chloroquine, and other quinoline-based drugs share structural similarities with (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one.

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to the combination of the morpholine and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENEDMJAQCRNI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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